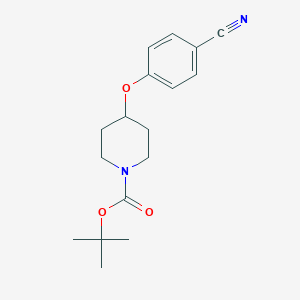

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHVBWQNZTWKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629835 | |

| Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333954-86-2 | |

| Record name | 4-[(1-(tert-Butoxycarbonyl)-4-piperidinyl)oxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method leverages the electrophilic nature of halogenated aromatic compounds. For example, 4-fluoro- or 4-chlorobenzonitrile reacts with Boc-protected 4-hydroxypiperidine under basic conditions.

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Mechanistic Insight :

The hydroxyl group of Boc-piperidine-4-ol acts as a nucleophile, displacing the halogen on the aromatic ring. The Boc group stabilizes the piperidine nitrogen, preventing undesired side reactions.

Yield Optimization :

Mitsunobu Reaction

The Mitsunobu reaction forms the ether bond between Boc-piperidine-4-ol and 4-cyanophenol, offering superior stereochemical control.

Reagents :

-

Phosphine : Triphenylphosphine (PPh₃)

-

Azodicarboxylate : Diisopropyl azodicarboxylate (DIAD)

Procedure :

-

Dissolve Boc-piperidine-4-ol (1.0 eq) and 4-cyanophenol (1.2 eq) in THF.

-

Add PPh₃ (1.5 eq) and DIAD (1.5 eq) at 0°C.

-

Stir at room temperature for 12 hours.

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

-

Avoids harsh conditions required for SNAr.

-

Compatible with heat-sensitive substrates.

Reductive Amination and Subsequent Functionalization

While less common, this approach involves synthesizing 4-aminopiperidine, introducing the phenoxy group, and finally applying Boc protection.

Key Steps :

-

Reductive Amination : React piperidin-4-one with ammonium acetate and sodium cyanoborohydride to yield 4-aminopiperidine.

-

Etherification : Couple 4-aminopiperidine with 4-cyanophenol via SNAr or Mitsunobu.

-

Boc Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

Challenges :

-

Multiple purification steps reduce overall yield (40–50%).

-

Risk of over-alkylation during Boc protection.

Comparative Analysis of Methodologies

| Parameter | SNAr | Mitsunobu | Reductive Amination |

|---|---|---|---|

| Yield | 60–65% | 70–75% | 40–50% |

| Reaction Time | 12–24 h | 12 h | 24–48 h |

| Cost | Low | High | Moderate |

| Scalability | High | Moderate | Low |

| Purity (HPLC) | >95% | >98% | 85–90% |

Key Takeaway : The Mitsunobu reaction offers the best balance of yield and purity but requires expensive reagents. SNAr is preferred for large-scale synthesis due to cost-effectiveness.

Critical Reaction Optimization Strategies

Solvent Selection

Temperature Control

-

SNAr : Elevated temperatures (80–100°C) drive reaction completion.

-

Mitsunobu : Room temperature prevents azodicarboxylate degradation.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates unreacted phenol.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is C17H22N2O3. The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, contributing to its biological activity.

Pharmaceutical Applications

-

Drug Development :

- Antidepressants : Compounds similar to tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antiviral Agents : Research indicates that derivatives of piperidine compounds can exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development .

-

Analgesics :

- The compound's structural characteristics suggest it may interact with pain pathways, potentially leading to the development of new analgesic medications.

- Neuropharmacology :

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of compounds structurally related to tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate. The results indicated that these compounds exhibited significant serotonin reuptake inhibition, suggesting potential use in treating depression.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Moderate | |

| tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | Significant |

Case Study 2: Antiviral Efficacy

In another study, the antiviral properties of various piperidine derivatives were assessed against viral strains. tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate showed promising results, inhibiting viral replication effectively.

Synthetic Pathways

The synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves multi-step reactions starting from commercially available piperidine derivatives. The synthetic route not only highlights the feasibility of producing this compound but also emphasizes its accessibility for further research.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate with structurally analogous piperidine derivatives, highlighting key differences in substituents, properties, and applications:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CN, -SO₂): Increase polarity and metabolic stability (e.g., sulfonyl derivatives in protease inhibitors) .

- Electron-Donating Groups (e.g., -NH₂, -OCH₃): Enhance nucleophilicity, facilitating further derivatization (e.g., amide bond formation) .

- Halogens (e.g., Br in 2b): Improve cross-coupling reactivity for biaryl synthesis .

Synthetic Utility: The target compound’s cyano group allows for late-stage diversification, whereas ethoxycarbonyl or amino substituents offer orthogonal reactivity . Brominated analogs (e.g., 2b) are preferred intermediates in palladium-catalyzed reactions .

Cyanophenoxy derivatives may require handling precautions (e.g., respiratory protection) due to nitrile-related toxicity .

Applications :

- Pharmaceuticals : Piperidine-carboxylates serve as scaffolds for kinase inhibitors (e.g., pyridinylthio derivatives ) and protease inhibitors .

- Agrochemicals : Ethoxycarbonyl analogs are intermediates in herbicide synthesis .

Research Findings and Data

- Toxicity: Limited data exist for the target compound, but analogs like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) are classified as light yellow solids requiring PPE for handling .

- Market Trends : Brominated piperidine derivatives (e.g., CAS 877399-50-3) are marketed for high-throughput drug discovery, indicating demand for functionalized intermediates .

Biological Activity

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a piperidine ring and a cyanophenoxy substituent, allows it to interact with various biological targets, making it a valuable candidate for drug development and other therapeutic applications.

The synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(4-cyanophenoxy)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This synthetic route is optimized for high yield and purity, crucial for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The binding modulates the activity of these targets, leading to various biological effects. The precise molecular pathways involved depend on the context of use, including the type of cell or organism being studied .

Biological Activity

1. Anti-tumor Activity

Recent studies have demonstrated that compounds structurally related to tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate exhibit antiproliferative effects in cancer cell lines. For instance, a new class of Hsp90 C-terminal domain inhibitors showed increased antiproliferative activity in breast cancer cell lines, including MDA-MB-231, suggesting potential applications in oncology .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Inhibitors targeting the Hsp90 chaperone function have shown promise in reducing tumor growth by disrupting protein folding pathways essential for cancer cell survival .

3. Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory properties by modulating cytokine release in immune cells. For example, certain analogs have been shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, highlighting their potential as anti-inflammatory agents .

Case Studies

Comparative Analysis

When compared to similar compounds, tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate exhibits unique biological properties due to its specific functional groups. This uniqueness enhances its potential as an intermediate for developing more complex therapeutic agents.

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Similar piperidine structure | Moderate anticancer activity |

| tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate | Similar but different substitution | Lower potency compared to target compound |

| tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate | Different piperazine ring | Limited biological evaluation |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear fire-resistant clothing, gloves, eye protection, and self-contained breathing apparatus during handling or fire scenarios .

- First Aid : For skin contact, remove contaminated clothing and wash with soap/water. For eye exposure, rinse for several minutes and seek medical attention if irritation persists. Avoid inducing vomiting if ingested .

- Storage : Keep in a dry, ventilated area away from heat and direct sunlight. Use corrosion-resistant containers .

- Waste Disposal : Segregate waste and use professional disposal services to avoid environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate?

- Methodological Answer :

- Stepwise Synthesis : Begin with coupling reactions involving phenoxy groups and piperidine derivatives. For analogs, cyclopropylamine and thiocyanate have been used to form triazole intermediates, followed by tert-butyl carbamate protection .

- Reaction Optimization : Use ice-cooled conditions and ion-exchange chromatography for purification. Monitor reactions via TLC or HPLC to ensure intermediate stability .

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine protons) and aromatic/cyanophenoxy signals.

- Mass Spectrometry : Verify molecular weight (e.g., 275.39 g/mol for analogs) and fragmentation patterns .

- HPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., using PubChem’s InChI key or SMILES notation ).

- Multi-Technique Approach : Combine IR (to confirm carbonyl groups) and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in piperidine ring conformation .

- Reference Standards : Use commercially available analogs (e.g., tert-butyl piperidine-1-carboxylates) as benchmarks for spectral comparisons .

Q. What computational methods are suitable for predicting the reactivity of the piperidine ring in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to study electron density around the piperidine nitrogen and tert-butyl steric effects .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict stability under reaction conditions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explore potential pharmacological activity .

Q. How can researchers assess the ecological impact of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate given limited toxicity data?

- Methodological Answer :

- Acute Toxicity Testing : Use Daphnia magna or Vibrio fischeri assays to estimate LC50 values .

- Biodegradation Studies : Conduct OECD 301 tests to evaluate mineralization rates in aqueous media .

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict persistence, bioaccumulation, and toxicity (PBT) .

Q. What strategies mitigate instability of the tert-butyl group during synthetic modifications?

- Methodological Answer :

- Protection/Deprotection : Use mild acidic conditions (e.g., TFA in DCM) to cleave the tert-butoxycarbonyl (Boc) group without degrading the piperidine core .

- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition .

- Stabilizing Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit oxidation .

Data Contradiction Analysis

Q. How should conflicting data on acute toxicity classifications be addressed?

- Methodological Answer :

- Re-evaluate GHS Criteria : Compare hazard classifications (e.g., Category 4 for oral/dermal/inhalation toxicity ) with experimental LC50/EC50 data from independent studies.

- Dose-Response Curves : Conduct in vitro assays (e.g., HepG2 cell viability) to validate thresholds .

- Literature Review : Cross-reference with structurally similar compounds (e.g., tert-butyl piperazine derivatives) to identify trends in toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.